Methyl indole-3-carboxylate Methyl indole-3-carboxylate Methyl indole-3-carboxylate is the methyl ester of indole-3-carboxylic acid. It has a role as a metabolite. It is a member of indoles and a methyl ester. It is functionally related to an indole-3-carboxylic acid.
Methyl indole-3-carboxylate is a natural product found in Balansia epichloe, Zymoseptoria tritici, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 942-24-5
VCID: VC21538359
InChI: InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
SMILES: COC(=O)C1=CNC2=CC=CC=C21
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

Methyl indole-3-carboxylate

CAS No.: 942-24-5

VCID: VC21538359

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl indole-3-carboxylate - 942-24-5

Description

Methyl indole-3-carboxylate is a chemical compound that serves as the methyl ester of indole-3-carboxylic acid. It is classified as an indole derivative and a methyl ester, with the molecular formula C10_{10}H9_{9}NO2_{2} and the CAS number 942-24-5 . This compound is widely used in organic synthesis and has various applications in pharmaceutical and biological research.

Synthesis Methods

Methyl indole-3-carboxylate can be synthesized through various methods, including the esterification of indole-3-carboxylic acid with methanol. This process typically involves a catalyst like sulfuric acid to facilitate the reaction .

Synthesis Steps:

  • Starting Material: Indole-3-carboxylic acid

  • Reagents: Methanol, sulfuric acid (catalyst)

  • Reaction Conditions: Esterification under reflux or with a catalyst

Applications in Research and Industry

Methyl indole-3-carboxylate is used as a reactant in the synthesis of several biologically active compounds, including:

  • Nitric Oxide Synthase (nNOS) Inhibitors: These are crucial for neurological research and potential therapeutic applications .

  • Protein Kinase C Alpha (PKCα) Inhibitors: Important in cancer research and cell signaling studies .

  • Inhibitors of the C-terminal Domain of RNA Polymerase II: These have antitumor properties .

  • Kinase Insert Domain Receptor (KDR) Inhibitors: Used in angiogenesis research .

Applications Table:

Application AreaDescription
nNOS InhibitorsNeurological research and therapy
PKCα InhibitorsCancer research and cell signaling
RNA Polymerase II InhibitorsAntitumor agents
KDR InhibitorsAngiogenesis research

Biological Activity and Metabolic Role

Methyl indole-3-carboxylate is recognized as a metabolite and has been studied for its potential biological activities. It is also related to indole-3-carboxylate, which has been shown to influence gut health and immune responses in animals .

Biological Activity:

  • Metabolic Role: Acts as a metabolite in biological systems.

  • Gut Health Influence: Related compounds like indole-3-carboxylate have beneficial effects on intestinal immunity and barrier integrity .

CAS No. 942-24-5
Product Name Methyl indole-3-carboxylate
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name methyl 1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
Standard InChIKey QXAUTQFAWKKNLM-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=CC=CC=C21
Canonical SMILES COC(=O)C1=CNC2=CC=CC=C21
Melting Point 150.5 °C
Reference Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem
PubChem Compound 589098
Last Modified Aug 15 2023

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